molecular formula C14H14O B1581894 1,1-Diphenylethanol CAS No. 599-67-7

1,1-Diphenylethanol

Cat. No.: B1581894
CAS No.: 599-67-7
M. Wt: 198.26 g/mol
InChI Key: GIMDPFBLSKQRNP-UHFFFAOYSA-N
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Description

1,1-Diphenylethanol is a compound with the molecular formula C14H14O . It consists of 14 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom . It is a white to off-white powder or needle-like substance .


Synthesis Analysis

This compound can be synthesized from bromobenzene and acetyl chloride . The synthesis involves a Barbier coupling reaction . The reaction mixture, which includes the ester, CuO, aryl halides, and magnesium chips, is heated at 65 °C for 4 hours .


Molecular Structure Analysis

The molecular weight of this compound is 198.260 Da . It has freely rotating bonds and can form hydrogen bonds .


Chemical Reactions Analysis

This compound can undergo various reactions. For instance, when it reacts with Montmorillonite K10 Clay under microwave radiation, it can be used in the microwave-assisted synthesis of pyrazoles from enaminones .


Physical and Chemical Properties Analysis

This compound has a melting point of 77-81 °C and a boiling point of 155 °C at 12mmHg . Its density is roughly estimated to be 1.0074, and it has a refractive index of 1.5381 . It is a white to light yellow powder or crystal .

Scientific Research Applications

Solvolytic Elimination and Substitution Reactions

1,1-Diphenylethanol has been studied in the context of solvolytic elimination and substitution reactions. For instance, the solvolysis of 1,1-diphenyl-1-chloroethane in acetonitrile was examined, yielding 1,1-diphenylethene and 1,1-diphenyl-1-hydroxyethane or 1,1-diphenyl-1-methoxyethane as products. This research provides insights into the kinetics and mechanisms of these reactions, particularly with the use of deuteriated analogues (Thibblin & Sidhu, 1992).

Intermolecular Hydrogen Bonding

Research has investigated the intermolecular hydrogen bonding of this compound. Infrared spectroscopy was used to study its hydrogen bonds depending on concentration in CCl4 solution and temperature. Findings indicated the formation of cyclic dimers and tetramers in crystalline and solution states, which is crucial for understanding the compound's physicochemical properties (Sultanly et al., 2003).

Addition Reactions with Organotitanium Compounds

1,1-Diphenylethanols have been synthesized through the addition of organotitanium compounds to substituted acetophenones and benzophenones. This research offers valuable information on the preparation and potential applications of these compounds in various synthetic processes (Dimitrov et al., 1991).

Photochemical Electron-Transfer Reactions

The compound has been a subject of study in photochemical electron-transfer reactions. Investigations into the dimerizations, nucleophilic additions, and oxygenation reactions of diarylethylenes, including 1,1-diphenylethylene, have revealed important aspects of these photochemically induced processes (Mattes & Farid, 1986).

Gas-Phase Electron Diffraction Studies

The molecular structure of related compounds like 1,2-diphenylethane has been explored using gas-phase electron diffraction. These studies are essential for understanding the molecular geometry and bonding characteristics of diphenylethane derivatives (Shen, 1998).

Polymer Science Applications

In polymer science, novel polyurethanes based on derivatives of this compound have been synthesized and characterized. These studies contribute to the development of materials with specific acoustic and solubility properties, useful in various industrial applications (Raghu et al., 2007).

Organogelator Applications

This compound derivatives have been found to act as effective organogelators for various organic liquids. This has potential applications in the preparation of nanomaterials and catalysts, demonstrating the compound's versatility in materials science (Chen et al., 2013).

Diffusion Studies through Rubbery Polymers

The diffusion of 1,1-diphenylethane through rubbery polymers has been studied, providing insights into the molecular interactions and mobility mechanisms in polymer matrices. Such research is vital for understanding and improving polymer-based technologies (Wong et al., 1970).

Photooxidation Studies

The photooxidation of arylcarbinols, including this compound, has been investigated using electron spin resonance spectroscopy. This research is significant for understanding the radical intermediates in photochemical processes, which has implications in organic synthesis and environmental chemistry (Grossi & Strazzari, 2000).

Safety and Hazards

1,1-Diphenylethanol should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Biochemical Analysis

Biochemical Properties

1,1-Diphenylethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to form hydrogen bonds, which can influence the structure and function of biomolecules. For instance, this compound can interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The hydroxyl group in this compound allows it to participate in redox reactions, thereby influencing the activity of enzymes such as peroxidases and reductases .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been observed to alter gene expression, particularly genes involved in stress responses and metabolic pathways. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in glycolysis and the citric acid cycle . These effects highlight the compound’s potential in regulating cellular functions and responses to environmental changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered metabolic profiles and changes in the expression of genes related to detoxification processes. Additionally, the compound’s ability to form hydrogen bonds allows it to stabilize or destabilize protein structures, thereby influencing their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage considerations in the application of this compound in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferases and superoxide dismutases, which play roles in mitigating oxidative damage . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular redox states and energy production, further emphasizing its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s lipophilic nature allows it to accumulate in lipid-rich areas, influencing its localization and activity within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and mitochondria, where it can affect metabolic processes and energy production . The compound’s ability to form hydrogen bonds and interact with specific targeting signals allows it to be directed to particular cellular compartments, thereby modulating its activity and function.

Properties

IUPAC Name

1,1-diphenylethanol
Source PubChem
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InChI

InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMDPFBLSKQRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14O
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DSSTOX Substance ID

DTXSID0060519
Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Molecular Weight

198.26 g/mol
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Physical Description

Crystalline powder; [MSDSonline]
Record name 1,1-Diphenylethanol
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CAS No.

599-67-7
Record name 1,1-Diphenylethanol
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Record name Methyldiphenylcarbinol
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Record name 1,1-Diphenylethanol
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Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Record name Benzenemethanol, .alpha.-methyl-.alpha.-phenyl-
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Record name α-methylbenzhydryl alcohol
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Record name METHYLDIPHENYLCARBINOL
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Synthesis routes and methods

Procedure details

To this reaction mixture was added dropwise a liquid mixture of 182.22 g (1.1 mol) of benzophenone (3a; R1,R2 =H) and 364 ml of dry THF at 35° to 40° C. over a period of 30 minutes. This mixture was stirred first at that temperature for 2 hours and then at that temperature for 13 hours to complete the reaction. The resulting solution was added to 1,400 g of cooled 10% aqueous ammonium chloride solution with cooling with ice. The mixture was stirred for 30 minutes, allowed to stand, and then subjected to liquid separation, followed by washing with aqueous common salt solution, drying with magnesium sulfate, and concentration to obtain 200.23 g of crude 1,1-diphenylethanol (theoretical yield based on the benzophenone, 98.6%).
Quantity
182.22 g
Type
reactant
Reaction Step One
Name
Quantity
364 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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